![molecular formula C8H14N4S B1226409 5-Azepan-1-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-53-6](/img/structure/B1226409.png)
5-Azepan-1-yl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-Azepan-1-yl-1,3,4-thiadiazol-2-amine is a tertiary amino compound and a dialkylarylamine . It is used as a reactant in the preparation of heterocyclic compounds with pharmaceutical use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine . Another study reported the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Antibacterial Activity
5-Azepan-1-yl-1,3,4-thiadiazol-2-amine: and its derivatives have been investigated for their antibacterial potential. Researchers synthesized these compounds and screened them against various bacterial strains, including Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. Notably, some derivatives exhibited inhibitory effects against specific bacterial species .
Interaction with DNA
Understanding the interaction of this compound with DNA is crucial. Researchers employed UV-vis spectroscopic methods to investigate its binding to calf thymus-DNA (CT-DNA). This knowledge sheds light on potential applications in drug design, gene therapy, and nanotechnology .
Medicinal Chemistry
1,3,4-Thiadiazole derivatives, especially the 1,3,4-isomer, serve as valuable intermediates in medicinal chemistry. Their N–C–S moiety contributes to diverse biological activities. Researchers explore their potential as antiviral, anti-inflammatory, and anticancer agents .
Pharmacological Properties
Due to the strong aromaticity of the 1,3,4-thiadiazole ring, these derivatives exhibit in vivo stability and low toxicity. Their pharmacological properties extend to cardiovascular, antidiabetic, and neuroprotective effects. Researchers continue to explore novel derivatives for therapeutic applications .
Antimicrobial Agents
The compound’s structural versatility allows for modifications that enhance its antimicrobial properties. Researchers have synthesized novel derivatives with improved efficacy against specific pathogens. These agents may find applications in treating infectious diseases .
One-Pot Synthesis
A novel method for synthesizing 1,3,4-thiadiazol-2-amine derivatives was developed, avoiding toxic additives like POCl3 or SOCl2. This efficient one-pot approach simplifies the synthesis process and opens doors for scalable production .
properties
IUPAC Name |
5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-7-10-11-8(13-7)12-5-3-1-2-4-6-12/h1-6H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLGBSGAQITNNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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